trans-3-Amino-1-Boc-4-ethoxypyrrolidine

Chiral storage stability Enantiomer procurement logistics Laboratory inventory management

Generic substitution of 4-alkoxy-pyrrolidine building blocks risks incorrect stereochemistry, leading to inactive or toxic APIs. trans-3-Amino-1-Boc-4-ethoxypyrrolidine (CAS 708273-40-9) provides the defined (3S,4S)-trans configuration essential for antimicrobial and anti-inflammatory targets. • Defined stereochemistry eliminates late-stage chiral separation. • 98% purity reduces byproduct amplification in downstream coupling/deprotection. • Ships under cold-chain; requires -20°C storage upon receipt.

Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
CAS No. 708273-40-9
Cat. No. B1417847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-3-Amino-1-Boc-4-ethoxypyrrolidine
CAS708273-40-9
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCCOC1CN(CC1N)C(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O3/c1-5-15-9-7-13(6-8(9)12)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
InChIKeyFHDMKFDRCCQJTA-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3-Amino-1-Boc-4-ethoxypyrrolidine Procurement Guide


trans-3-Amino-1-Boc-4-ethoxypyrrolidine (CAS 708273-40-9), also known as tert-butyl (3S,4S)-3-amino-4-ethoxypyrrolidine-1-carboxylate, is a chiral pyrrolidine derivative widely used as a protected amino alcohol building block . The compound features a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and an ethoxy substituent at the 4-position in a trans configuration, providing a stereochemically defined scaffold for the synthesis of complex pharmaceutical intermediates, particularly those targeting antimicrobial and inflammatory pathways [1].

Scaffold Chiral Boc-protected amino alcohol
Stereochemistry Defined (3S,4S)-trans configuration
Use Context Antimicrobial/inflammatory intermediate synthesis

trans-3-Amino-1-Boc-4-ethoxypyrrolidine Substitution Risks


Generic substitution with closely related in-class pyrrolidine building blocks, such as the 4-methoxy analog (CAS 1001635-01-3), 4-hydroxy analog (CAS 148214-90-8), or the opposite enantiomer (CAS 1233518-23-4), carries substantial risk for synthetic chemists. The 4-substituent drastically alters the heterocycle's physicochemical property profile, directly impacting solubility, metabolic stability, and downstream reactivity [1]. Critically, the defined (3S,4S) stereochemistry is non-negotiable; the enantiomeric (3R,4R) form may lead to inactive or toxic final active pharmaceutical ingredients when chiral recognition is required for target binding, as is widely demonstrated for chiral pyrrolidine-containing antimicrobials [1]. The evidence below quantifies several of these critical differentiators.

Target
4-Ethoxy (3S,4S)
Physicochemical profile and reactivity defined by ethoxy substituent
Substitute
4-Methoxy or 4-Hydroxy
Substituent change may alter solubility, stability, and downstream reactivity
Target
(3S,4S) Enantiomer
Required for chiral recognition in active antimicrobial pharmacophores
Substitute
(3R,4R) Enantiomer
Opposite enantiomer may lead to inactive or different biological response

Key Differentiators of trans-3-Amino-1-Boc-4-ethoxypyrrolidine


Storage Condition Differences Between Enantiomers

Commercial technical datasheets reveal a stark contrast in recommended storage conditions between the (3S,4S) and (3R,4R) enantiomers of the trans-3-amino-1-Boc-4-ethoxypyrrolidine scaffold. The (3S,4S) isomer mandates freezer storage, which has direct implications for shipping logistics, laboratory infrastructure, and long-term stability validation, unlike the room-temperature-stable (3R,4R) form .

Storage Condition
Head-to-head
Target: -20°C vs. Comparator: Room Temperature
Enantiomer-specific cold-chain logistics required
Requires freezer infrastructure and cold shipping
Chiral storage stability Enantiomer procurement logistics Laboratory inventory management

Batch Purity: Ethoxy vs. Methoxy Analog

A higher commercial purity specification is available for the target (3S,4S)-ethoxy derivative compared to a common structural analog, the 4-methoxy derivative. The 98% purity baseline is a standard offering for the ethoxy compound, whereas the methoxy analog is frequently supplied at a 95% purity baseline . This 3 percentage-point difference in starting material purity can be crucial in multi-step synthesis, where impurities propagate and amplify, reducing final active pharmaceutical ingredient (API) yield.

Batch Purity
Cross-study comparable
Target: 98% vs. Methoxy Analog: 95%
Higher purity baseline may reduce purification burden
Vendor COA specifications; supports impurity control
Synthetic intermediate quality Reaction yield optimization Impurity profiling

Stereochemical Configuration for Antimicrobial Intermediates

Foundational patent literature demonstrates that chiral cis- and trans-3-amino-4-substituted pyrrolidines are essential intermediates for preparing antimicrobial pharmaceutical compounds, with the specific stereochemistry being a key determinant of downstream biological activity [1]. The (3S,4S) trans configuration, as embodied by the target compound, is specifically required for the synthesis of certain drug candidates, while the cis isomer or opposite trans enantiomer would lead to a biologically inactive product.

Stereochemical Utility
Class-level inference
(3S,4S)-trans required for antimicrobial intermediate; opposite enantiomer excluded
Stereochemistry is a determinant of synthetic pathway validity
Patent claims for intermediate utility; data to verify for specific target
Chiral antimicrobial synthesis Enantioselective pharmacophore incorporation Pyrrolidine building block utility

Target Applications of trans-3-Amino-1-Boc-4-ethoxypyrrolidine


Cold-Chain Intermediate for Medicinal Chemistry

Based on its differential storage requirement of -20°C [1], this compound is best suited for medicinal chemistry labs already equipped with validated freezer facilities and cold-chain material handling workflows. Procurement decisions should factor in the logistical cost of freeze-pack shipping, especially for gram-scale deliveries, to maintain the 98% purity baseline.

Stereochemically Pure Starting Material for Antimicrobial APIs

The defined (3S,4S)-trans configuration provides an unambiguous entry point for the construction of chiral antimicrobial pyrrolidines [1]. It should be prioritized in synthetic routes where the 4-ethoxy substituent is retained in the final pharmacophore to avoid late-stage chiral separation, thereby reducing step count and improving atom economy.

High-Purity Building Block for GMP-Like Synthesis

The 98% purity specification enables the compound's use in early-phase process chemistry or the preparation of reference standards where strict impurity control is required. This higher baseline purity, relative to the 95% methoxy analog, minimizes amplification of byproducts in subsequent coupling or deprotection steps.

Application
Selection Property
Validation Focus
Cold-Chain Intermediate Synthesis
Storage and logistics compatibility
Freezer capacity and cold-shipping workflow review
Chiral Antimicrobial API Synthesis
Stereochemical configuration control
Enantiomer-specific pharmacophore incorporation review
High-Purity Reference Standard Preparation
Purity baseline and impurity profile
Lot-specific purity and impurity threshold review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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